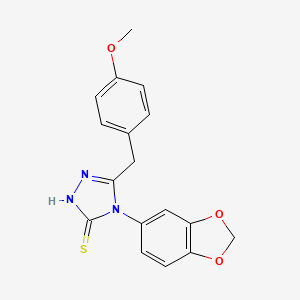
2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyridine ring, an acetyl group, a methyl group, a chloro group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the acetyl and methyl groups. The final steps involve the formation of the amide bond with the 5-chloro-2-methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, the compound may be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, with studies focusing on its interactions with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating various diseases, with research focusing on its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, the compound may be used as an intermediate in the production of other chemicals. Its unique structure makes it valuable for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amides with pyridine rings and substituted phenyl groups. Examples include:
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-chloro-2-methoxyphenyl)acetamide
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(5-chloro-3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H19ClN2O4 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4/c1-9-13(10(2)21)6-11(17(23)19-9)7-16(22)20-14-8-12(18)4-5-15(14)24-3/h4-5,8,11H,6-7H2,1-3H3,(H,19,23)(H,20,22) |
InChI-Schlüssel |
HASFCCYAMWTOMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(C(=O)N1)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)

![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)
